2,2,6-Trifluoro-4-methylmorpholine
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Overview
Description
2,2,6-Trifluoro-4-methylmorpholine is an organic compound characterized by the presence of three fluorine atoms and a methyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of morpholine derivatives using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of 2,2,6-Trifluoro-4-methylmorpholine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trifluoro-4-methylmorpholine can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
2,2,6-Trifluoro-4-methylmorpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,6-Trifluoro-4-methylmorpholine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This compound can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trifluoromorpholine: Similar structure but lacks the methyl group.
4-Methylmorpholine: Similar structure but lacks the trifluoromethyl group.
Trifluoromethylpyridine: Contains a trifluoromethyl group but has a pyridine ring instead of a morpholine ring.
Uniqueness
2,2,6-Trifluoro-4-methylmorpholine is unique due to the combination of its trifluoromethyl and methyl groups on the morpholine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80958-33-4 |
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Molecular Formula |
C5H8F3NO |
Molecular Weight |
155.12 g/mol |
IUPAC Name |
2,2,6-trifluoro-4-methylmorpholine |
InChI |
InChI=1S/C5H8F3NO/c1-9-2-4(6)10-5(7,8)3-9/h4H,2-3H2,1H3 |
InChI Key |
FMECCKSNDVPEII-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC(C1)(F)F)F |
Origin of Product |
United States |
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